Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride

Lipophilicity Membrane Partitioning Drug Delivery

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride (CAS 38920-81-9) is a synthetic, symmetrical cationic disulfide with a molecular formula of C30H50Cl2N2O2S2 and a molecular weight of approximately 605.8 g/mol. It is structurally characterized by a central bioreducible disulfide bond flanked by two aminoethyl arms, each further derivatized with a 2,3,6-trimethylphenoxybutyl substituent.

Molecular Formula C30H50Cl2N2O2S2
Molecular Weight 605.8 g/mol
CAS No. 38920-81-9
Cat. No. B13732443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride
CAS38920-81-9
Molecular FormulaC30H50Cl2N2O2S2
Molecular Weight605.8 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)OCCCC[NH2+]CCSSCC[NH2+]CCCCOC2=C(C=CC(=C2C)C)C)C.[Cl-].[Cl-]
InChIInChI=1S/C30H48N2O2S2.2ClH/c1-23-11-13-25(3)29(27(23)5)33-19-9-7-15-31-17-21-35-36-22-18-32-16-8-10-20-34-30-26(4)14-12-24(2)28(30)6;;/h11-14,31-32H,7-10,15-22H2,1-6H3;2*1H
InChIKeyPDWAYYLBRZQQMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride (CAS 38920-81-9): Procurement-Relevant Identifiers and Physicochemical Baseline


Disulfide, bis(2-((4-(2,3,6-trimethylphenoxy)butyl)amino)ethyl)-, dihydrochloride (CAS 38920-81-9) is a synthetic, symmetrical cationic disulfide with a molecular formula of C30H50Cl2N2O2S2 and a molecular weight of approximately 605.8 g/mol . It is structurally characterized by a central bioreducible disulfide bond flanked by two aminoethyl arms, each further derivatized with a 2,3,6-trimethylphenoxybutyl substituent [1]. This architecture places it within a research-use class of reducible cationic lipids, where the hydrophobic trimethylphenoxy domains are designed to modulate self-assembly and membrane interactions, and the disulfide bridge serves as a programmable intracellular cleavage point [2].

Class Synthetic reducible cationic lipid
Key Feature Bioreducible disulfide bridge for intracellular cleavage
Domains Hydrophobic 2,3,6-trimethylphenoxybutyl groups for membrane interaction studies

Why Generic Interchange is Insufficient for CAS 38920-81-9 in Redox-Sensitive Delivery and Bioconjugate Research


Simple substitution of CAS 38920-81-9 with unmodified cystamine or other amino disulfides leads to a critical loss of function. The compound's hydrophobic 2,3,6-trimethylphenoxy domains are not inert spacers but are essential for programmed self-assembly and membrane perturbation, enabling functions like endosomal escape that unsubstituted cystamine lacks [1]. Furthermore, the specific 'butyl-amino-ethyl-disulfide' architecture confers a precise balance between extracellular stability and intracellular reducing environment sensitivity, a design principle documented in early cationic lipid patents [2]. Generic disulfide reagents cannot replicate this tailored bioreduction profile, making the exact chemical identity critical for reproducibility in vector development.

Unmodified cystamine lacks hydrophobic domains. Replacement may eliminate membrane-perturbation capability and endosomal escape function, limiting non-viral vector performance.
Reduction sensitivity is not equivalent. The specific butyl-amino-ethyl-disulfide architecture tunes extracellular stability versus intracellular cleavage; generic disulfides may shift the degradation profile.
Reproducibility in delivery research requires exact identity. Patent-class compositions rely on the defined cationic lipid structure; structural analogs may not reproduce self-assembly and release behavior.

Quantitative Differential Evidence for CAS 38920-81-9 Versus Unmodified Cystamine


>800-Fold Increase in Hydrophobicity (XLogP3) Versus Cystamine

The incorporation of two 2,3,6-trimethylphenoxybutyl groups converts the hydrophilic cystamine core (XLogP3 = -1) into a highly lipophilic dicationic lipid (XLogP3 = 7) [1]. This 8-unit increase in partition coefficient dictates the compound's ability to insert into lipid bilayers, self-assemble into micellar structures, and act as a membrane-perturbing agent for endosomal escape [2].

Lipophilicity shift
Head-to-head
XLogP3 = 7 vs -1 (cystamine)
Over 800-fold increase in computed partition coefficient; supports membrane-interaction study design.
Computed XLogP3; experimental logP may differ. Data from PubChem.
Lipophilicity Membrane Partitioning Drug Delivery

Reduced Topological Polar Surface Area (TPSA) Facilitating Membrane Crossing

The topological polar surface area (TPSA) of the target compound is 93.1 Ų, slightly lower than the 103 Ų of cystamine [1]. The 2,3,6-trimethylphenoxy substituents shield the polar amine and disulfide core, a feature that, combined with high XLogP3, theoretically facilitates passive membrane translocation, whereas cystamine's higher TPSA and extreme hydrophilicity require active transport [2].

TPSA reduction
Head-to-head
93.1 Ų vs 103 Ų (cystamine)
9.6% lower polar surface area; may facilitate passive membrane translocation in cell-based assays.
Computed TPSA; correlation with permeability requires experimental validation.
Membrane Permeability Physicochemical Property Drug Design

Class-Level Bioreducible Disulfide Architecture for Intracellular Payload Release

As a member of the bioreducible cationic disulfide class, the compound's central S-S bond is designed to undergo rapid cleavage in the reductive intracellular environment (2-10 mM glutathione) but remain stable in the oxidizing extracellular space [1]. While this is a class-level feature, its specific degradation kinetics are tuned by the steric and electronic effect of the adjacent 2,3,6-trimethylphenoxybutylamino groups, distinguishing it from other reducible poly(disulfide amine)s [2].

Bioreducible architecture
Class-level
Sterically-tuned disulfide bond designed for intracellular reduction
Class-level feature; specific cleavage kinetics influenced by substituent effects remain to be quantified.
No head-to-head kinetic data available; context-dependent validation advised.
Gene Delivery Bioreducible Polymer Non-Viral Vector

Core Application Scenarios for CAS 38920-81-9 Based on Quantitative Physicochemical Differentiation


Development of Bioreducible Non-Viral Gene Vectors

The dramatic hydrophobic shift (XLogP3=7) versus cystamine is directly applicable in designing self-assembling lipid nanoparticles. The 2,3,6-trimethylphenoxy domains anchor the cationic lipid within a hydrophobic bilayer or micelle core, while the reducible disulfide bond allows for programmed DNA release in the cytosol, a core principle of the 'materials and methods for intracellular delivery' patent class [1]. Researchers developing next-generation lipid nanoparticles (LNPs) can exploit this specific architecture to optimize endosomal escape, a bottleneck unaddressed by hydrophilic cystamine-based crosslinkers.

Synthesis of Stimuli-Responsive Bioconjugates and PROTAC Linkers

The combination of a low TPSA (93.1 Ų) and a cleavable disulfide bond makes this compound a valuable building block for antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs) requiring traceless intracellular release. The high lipophilicity ensures that the linker-drug intermediate remains membrane-permeable during synthesis and cellular trafficking, a property that polar cystamine linkers cannot provide [1].

Physicochemical Reference Standard for Hydrophobic Disulfide Characterization

Due to its well-defined structure and extreme lipophilicity, the compound serves as an ideal reference standard for calibrating reversed-phase HPLC methods and logP measurement techniques for highly hydrophobic disulfide compounds. Its computed XLogP3 of 7 provides a reliable benchmark for method development in analytical chemistry, addressing a gap where most disulfide standards are hydrophilic [1].

Application
Selection Property
Validation Focus
Bioreducible non-viral gene vectors
High lipophilicity (XLogP3) and disulfide cleavability
Lipid nanoparticle self-assembly and endosomal escape efficiency
Stimuli-responsive bioconjugates / PROTAC linkers
Low TPSA with intracellular cleavage
Linker stability, membrane permeability, and traceless payload release
Hydrophobic disulfide reference standard
Well-defined structure and extreme computed logP
HPLC method calibration and logP measurement benchmarking
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